Iminoctadine Albesilate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

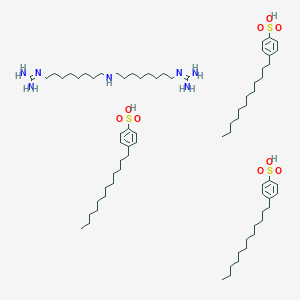

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid is a complex organic compound with a molecular formula of C72H131N7O9S3 and a molecular weight of 1335.1 g/mol . It is known for its unique structure, which includes both guanidine and sulfonic acid functional groups, making it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid involves multiple steps. The primary synthetic route includes the reaction of octylamine with guanidine to form the intermediate compound, which is then reacted with dodecylbenzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Des Réactions Chimiques

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine and sulfonic acid groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures and pressures to facilitate the desired reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name : Iminoctadine tris(albesilate)

- Molecular Formula : C72H131N7O9S3

- CAS Number : 24834756

- Type : Aliphatic nitrogen fungicide

Efficacy in Field Trials

-

Control of Corynespora cassiicola :

- In laboratory studies, iminoctadine albesilate demonstrated significant antifungal activity. The effective concentration (EC50) values ranged from 0.1151 to 1.2101 μg/mL, with a mean of 0.5775 μg/mL .

- Field trials showed that applying 120 g a.i./ha resulted in control efficacy rates of approximately 72.92% and 80.92% over two years .

- Comparison with Other Fungicides :

Applications in Agriculture

This compound is primarily utilized in the following contexts:

- Citrus and Other Fruits : It is effective in controlling fungal diseases in citrus fruits and has been used for post-harvest treatments to enhance shelf life and appearance .

- Vegetable Crops : The compound is applied to cucumbers and other vegetables to manage foliar diseases, significantly reducing spore density and preventing secondary infections .

Quantification Methods

To ensure safety and compliance with agricultural standards, methods for quantifying this compound residues in food products have been developed:

- LC-MS/MS Methodology : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for detecting this compound levels in fruits, ensuring that pesticide residues remain within acceptable limits .

Safety and Environmental Impact

While this compound is effective against various fungal pathogens, its environmental impact remains a concern:

- Toxicity Levels : It is classified as moderately hazardous with potential risks to human health if misused. Proper handling and application guidelines are essential to mitigate risks associated with its use .

- Ecotoxicology Data : Studies indicate moderate toxicity to aquatic organisms, highlighting the need for careful application practices to prevent environmental contamination .

Case Study 1: Efficacy on Cucumber Leaves

In controlled experiments involving detached cucumber leaves inoculated with Corynespora cassiicola, this compound exhibited over 95% curative efficacy at concentrations of 120 μg/mL, demonstrating its potential as a reliable fungicide for managing this pathogen in cucumbers .

Case Study 2: Post-Harvest Application on Citrus

A study investigating the post-harvest application of this compound on citrus fruits revealed its effectiveness in maintaining fruit quality while preventing fungal spoilage during storage periods .

Mécanisme D'action

The mechanism of action of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid include:

Iminoctadine tris (albesilate): Similar in structure but with different functional groups.

1,1’-Iminodi (octamethylene)diguanidinium tris (dodecylbenzenesulfonate): Shares the guanidine and sulfonic acid groups but differs in the overall molecular structure.

The uniqueness of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid lies in its specific combination of functional groups and its versatile applications in various fields.

Activité Biologique

Iminoctadine albesilate, a synthetic fungicide, belongs to the class of guanidine compounds and is primarily used for controlling various fungal diseases in crops. Its biological activity is characterized by its efficacy against a range of plant pathogens, particularly those belonging to the Colletotrichum genus. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a systemic acquired resistance (SAR) inducer, enhancing the plant's immune response against pathogens. Its mode of action involves:

- Inhibition of Fungal Growth : this compound disrupts fungal cell wall synthesis and inhibits mycelial growth.

- Induction of Plant Defense Mechanisms : It activates plant defense pathways, leading to increased production of phytoalexins and other protective compounds.

Efficacy Against Fungal Pathogens

Research has demonstrated the effectiveness of this compound against various fungal pathogens. A study highlighted its performance compared to other fungicides in controlling Colletotrichum species, which are notorious for causing anthracnose in crops.

Case Study: Control of Colletotrichum panacicola

In a controlled experiment involving Panax ginseng, this compound was tested against Colletotrichum panacicola. The results showed that it significantly reduced disease incidence compared to untreated controls. The following table summarizes the efficacy data:

| Treatment | Concentration (mg/L) | Disease Incidence (%) | Efficacy (%) |

|---|---|---|---|

| This compound | 400 | 5.7 | 53.3 |

| Acibenzolar-S-methyl | 100 | 0.9 | 98.4 |

| Non-sprayed Control | - | 27.0 | - |

This data indicates that while this compound is effective, it does not achieve the same level of control as acibenzolar-S-methyl.

Sensitivity Studies

Sensitivity studies have revealed differential responses of various Colletotrichum species to this compound. The following table presents the effective concentration (EC50) values determined for different isolates:

| Colletotrichum Species | EC50 (mg/L) |

|---|---|

| C. gloeosporioides | 2.53 |

| C. acutatum | >100 |

| C. fructicola | 0.00 |

| C. tropicale | 0.62 |

These findings suggest that some species exhibit inherent resistance to this compound, necessitating careful selection based on pathogen type.

Comparative Efficacy

A comparative analysis between this compound and other fungicides was conducted to assess their relative efficacy against scab on Japanese pear leaves and fruit:

| Fungicide | Concentration (mg/L) | Efficacy on Leaves (%) | Efficacy on Fruit (%) |

|---|---|---|---|

| Acibenzolar-S-methyl | 100 | 98.4 | 83.3 |

| This compound | 400 | 69.2 | 92.2 |

| Non-sprayed Control | - | 7.3 | - |

The data indicates that while this compound shows significant efficacy on fruit, its performance on leaves is lower compared to acibenzolar-S-methyl.

Propriétés

IUPAC Name |

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7.3C18H30O3S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*13-16H,2-12H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMZOWHDSMOOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H131N7O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169202-06-6 |

Source

|

| Record name | Iminoctadine Albesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.